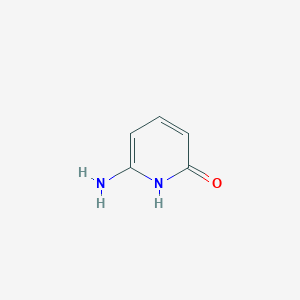

2-Amino-6-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIHQARPYPNHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965861 | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-47-8, 59315-50-3, 5154-00-7 | |

| Record name | 6-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-hydroxypyridine (CAS: 5154-00-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Amino-6-hydroxypyridine (CAS: 5154-00-7), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to support research and development activities.

Core Properties

This compound, also known as 6-aminopyridin-2-ol, is a pyridine derivative featuring both an amino and a hydroxyl group.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. The compound exists in tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (6-Amino-2(1H)-pyridinone). The pyridone tautomer is generally favored in both solid and solution phases.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is typically a white to light yellow crystalline solid and is soluble in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [1][2][5] |

| Molecular Weight | 110.11 g/mol | [5] |

| Melting Point | 211-212 °C | N/A |

| Boiling Point | 358.7 °C at 760 mmHg | N/A |

| Predicted pKa | 11.18 ± 0.10 | N/A |

| Computed LogP | -0.0429 | [5] |

| Topological Polar Surface Area (TPSA) | 58.88 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band in a similar region), and C=O stretching of the pyridone tautomer (around 1650 cm⁻¹).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The tautomerism of the molecule will significantly influence the ¹H and ¹³C NMR spectra. The chemical shifts of the pyridine ring protons and carbons will differ between the hydroxy and pyridone forms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (110.11 g/mol ).

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, general methods for the synthesis of substituted pyridines can be adapted. One common approach is the Chichibabin reaction, which involves the amination of pyridine derivatives.[8] Another strategy involves the construction of the pyridine ring from acyclic precursors.

The following diagram illustrates a generalized workflow for a multi-step synthesis of a disubstituted pyridine, which could be conceptually adapted for this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in the available literature. However, the broader class of aminopyridine and pyridone derivatives has been investigated for a range of biological activities, including as potential inhibitors of enzymes such as kinases.[5] Pyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[9][10][]

Derivatives of 6-amino-2-pyridone have shown anti-cancer activity.[12] Given its structural features, this compound could be a scaffold for the development of novel therapeutic agents.

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act. While not specific to this compound, it represents a common mechanism of action for many pyridine-based kinase inhibitors.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a chemical compound with potential applications in various fields, particularly in the synthesis of novel molecules for drug discovery and materials science. While a complete experimental dataset for this specific compound is not fully available, this guide provides a summary of its known properties and highlights areas for future research, such as the full characterization of its spectroscopic properties, the development of optimized synthetic routes, and the exploration of its biological activities.

References

- 1. 6-AMINOPYRIDIN-2-OL | CAS 5154-00-7 [matrix-fine-chemicals.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-6-hydroxypyridine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Amino-6-hydroxypyridine (also known as 6-amino-2(1H)-pyridinone). A versatile heterocyclic compound, it serves as a crucial building block and synthesis reagent in various chemical, pharmaceutical, and materials science applications. Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts unique reactivity and makes it a valuable intermediate in the development of novel molecules.

Core Molecular Properties

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and physicochemical modeling.

| Property | Value |

| Chemical Formula | C₅H₆N₂O[1][2][3][4][5] |

| Molecular Weight | 110.11 g/mol [2][3] |

| CAS Number | 5154-00-7[1][5] |

| Synonyms | 6-Amino-2-hydroxypyridine, 6-Amino-2(1H)-pyridinone, 6-Hydroxypyridine-2-amine[2][3][5] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 211-212°C |

Experimental Protocols

For analytical determination, general methods applicable to pyridine derivatives, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be the standard approach. Development of a specific analytical method would typically involve:

-

Standard Preparation : Creation of a stock solution of this compound in a suitable solvent (e.g., methanol, water) and subsequent serial dilutions to establish calibration standards.

-

Chromatographic Separation : Utilizing a suitable HPLC column (e.g., C18 for reversed-phase) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve separation from impurities or other reactants.

-

Detection : Employing a UV detector set to the compound's maximum absorbance wavelength for quantification.

-

Validation : Performing validation experiments to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Role in Synthetic Chemistry & Drug Development

This compound is a key intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its bifunctional nature allows it to participate in a wide range of chemical reactions. It is of significant interest in medicinal chemistry as a scaffold for designing pharmaceuticals and agrochemicals.

The following diagram illustrates a generalized workflow where a foundational building block like this compound is utilized in a drug discovery pipeline.

Caption: Generalized workflow for drug discovery using a chemical building block.

References

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2(1H)-Pyridinone, 6-amino- [webbook.nist.gov]

An In-depth Technical Guide on the Tautomerism of 2-Amino-6-hydroxypyridine and 2-Pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibria of 2-amino-6-hydroxypyridine and 2-pyridone. Tautomerism, the phenomenon of interconverting isomers, plays a critical role in the physicochemical properties and biological activity of heterocyclic compounds, making its study essential in the field of drug discovery and development. This document summarizes key experimental and computational data, details relevant experimental methodologies, and provides visual representations of the core concepts.

Tautomerism of 2-Pyridone

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding lactam form, 2-pyridone, is a classic and extensively studied example in organic chemistry.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state of the compound.[3]

The equilibrium involves the migration of a proton between the oxygen and nitrogen atoms:

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Amino-6-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-6-hydroxypyridine. The information presented is intended to support research, development, and quality control activities involving this compound. Due to the tautomeric nature of this compound, existing predominantly as 6-Amino-2-pyridone, the spectroscopic data reflects this structure.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for this compound (6-Amino-2-pyridone) in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | t | 7.9 | H4 |

| 5.88 | d | 7.5 | H5 |

| 5.83 | s (br) | - | NH₂ |

| 5.18 | d | 8.3 | H3 |

Table 2: ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C2 |

| 153.8 | C6 |

| 142.1 | C4 |

| 102.5 | C5 |

| 95.8 | C3 |

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for the acquisition of NMR spectra for this compound, based on standard laboratory practices.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16 to 64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0 to 180 ppm).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring and processing NMR data.

Unraveling the Solid-State Architecture of 2-Amino-6-hydroxypyridine: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine, a heterocyclic organic compound, and its tautomers, particularly 6-amino-2-pyridone, are of significant interest in medicinal chemistry and materials science due to their structural similarity to nucleobases and their potential as versatile synthons. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing novel derivatives, and elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the crystal structure of this compound, including available crystallographic data, a discussion on its tautomerism, and detailed experimental protocols for its synthesis, crystallization, and structural analysis.

Tautomerism: The Predominance of the Pyridone Form

This compound can exist in several tautomeric forms, with the primary equilibrium being between the hydroxy-amino, pyridone-amino, and imino-pyridone forms. It is widely established that for related 2-hydroxypyridines, the pyridone tautomer is significantly favored in the solid state and in polar solvents.[1][2][3] This preference is attributed to the increased stability afforded by the amide resonance and intermolecular hydrogen bonding capabilities of the pyridone structure. Therefore, it is anticipated that in the crystalline state, the molecule adopts the 6-amino-2-pyridone tautomeric form.

Caption: Tautomeric equilibrium of this compound.

Crystallographic Data

A complete, fully refined crystal structure for this compound is not currently available in the public domain. However, a preliminary X-ray diffraction study was conducted by Sharma in 1966, which provided initial unit cell parameters for a hydrated form of the compound.[4][5] This early study confirmed the crystalline nature of the material and suggested the presence of water of crystallization, but did not resolve the full atomic coordinates.[4][5]

The reported data is summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| a (Å) | 4.85 ± 0.02 |

| b (Å) | 9.30 ± 0.03 |

| c (Å) | 13.57 ± 0.05 |

| α (°) | 98 |

| β (°) | 91 |

| γ (°) | 92 |

| Formula units/unit cell (Z) | 4 (for C₅H₆N₂O·½H₂O) |

| Measured Density (g·cm⁻³) | 1.298 |

| Calculated Density (g·cm⁻³) | 1.306 |

Data sourced from Sharma, B. D. (1966). Acta Crystallographica, 20(6), 921.[4][5]

Experimental Protocols

For researchers aiming to determine the complete crystal structure, the following section outlines detailed methodologies for synthesis, single crystal growth, and X-ray diffraction analysis, compiled from established procedures for closely related pyridine derivatives.[2][6]

Synthesis of this compound

A common synthetic route to obtain this compound involves the hydrolysis of a corresponding precursor. A generalized procedure is as follows:

-

Starting Material: 2-Amino-6-methoxypyridine.

-

Reagents: Hydrobromic acid (48% aqueous solution).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxypyridine in 48% hydrobromic acid.

-

Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the hydrobromide salt of the product.

-

Neutralize the cooled solution with a suitable base, such as aqueous sodium hydroxide or ammonium hydroxide, to a pH of approximately 7.

-

The free base of this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used and effective technique.

-

Solvent Selection: A range of polar solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. Methanol, ethanol, and water, or mixtures thereof, are good starting points.

-

Procedure:

-

Prepare a saturated solution of crude this compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, covered loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

X-Ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

-

Data Processing:

-

The collected images are processed to integrate the intensities of the diffraction spots.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

References

- 1. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 2. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Amino-6-hydroxypyridine (CAS 5154-00-7), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a basic amino group and an acidic hydroxyl group, its physicochemical properties are of significant importance for its application as a building block in the synthesis of pharmaceuticals and agrochemicals. This document summarizes key data, outlines relevant experimental protocols, and discusses the critical aspect of tautomerism.

Core Physicochemical Properties

This compound, also known as 6-amino-2-pyridinol, is typically a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 211-212 °C | |

| Appearance | White to light yellow crystalline solid |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (6-Amino-1H-pyridin-2-one). This equilibrium is influenced by the solvent environment.

dot

Generally, for 2-hydroxypyridines, the pyridone form is favored in polar solvents and in the solid state due to intermolecular hydrogen bonding, while the hydroxy form can be more prevalent in non-polar solvents.[1] The tautomeric state significantly impacts the molecule's hydrogen bonding capacity, polarity, and reactivity.

Solubility Profile

This compound is described as being soluble in water due to its polar amino and hydroxyl functional groups, which can participate in hydrogen bonding. However, specific quantitative solubility data for this compound is limited in publicly available literature. To provide a useful reference, the solubility of the closely related isomer, 2-Amino-3-hydroxypyridine, is presented below. It is important to note that these values should be considered as an estimation for this compound, and experimental determination is recommended for precise applications.

Table 1: Solubility of 2-Amino-3-hydroxypyridine

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 49.63 | [2] |

| Ethanol | Not specified | Soluble | [2] |

| Methanol | Not specified | Soluble | [2] |

The solubility of ionizable compounds like this compound is expected to be pH-dependent. The amino group (basic) will be protonated at low pH, and the hydroxyl group (acidic) will be deprotonated at high pH, both of which generally lead to increased aqueous solubility compared to the isoelectric point where the molecule is neutral.

Stability Characteristics

Based on the safety data sheet for 2-Amino-3-hydroxypyridine, the compound is generally stable under normal temperature and pressure.[2] However, exposure to high heat, flames, sparks, moisture, and incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be avoided.[2]

For drug development purposes, comprehensive stability testing under forced degradation conditions is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: General Stability Considerations for Aminohydroxypyridines

| Condition | Potential for Degradation | Comments |

| Hydrolysis | Possible, pH-dependent. | Stability at different pH values (acidic, neutral, basic) should be evaluated. |

| Oxidation | Likely. | Susceptible to oxidation, potentially leading to coloration. Use of antioxidants could be considered in formulations. |

| Thermal | Degradation at high temperatures. | Avoid excessive heat. Thermal decomposition may produce toxic fumes. |

| Photostability | Potential for degradation. | Exposure to light may cause degradation and color change. Photostability studies are recommended. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility.

dot

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer of specific pH, methanol, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

dot

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions as outlined by ICH guidelines:

-

Hydrolytic: Treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal: Expose the solid compound and solutions to high temperatures (e.g., 60-80°C).

-

Photolytic: Expose the solid compound and solutions to light sources as specified in ICH Q1B guidelines, with a dark control.

-

-

Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating method.

-

Data Evaluation: Determine the extent of degradation, identify major degradation products (e.g., using LC-MS), and elucidate potential degradation pathways.

Conclusion

This compound is a valuable building block with interesting physicochemical properties, most notably its tautomeric nature. While it is qualitatively known to be soluble in water, precise quantitative solubility and stability data remain scarce in publicly accessible literature. The information provided for the closely related isomer, 2-Amino-3-hydroxypyridine, offers a useful, albeit approximate, starting point. For any application in drug development or other research areas requiring precise knowledge of its behavior, it is strongly recommended that experimental determination of solubility and stability be conducted using standardized protocols such as the shake-flask method and forced degradation studies outlined in this guide. Such studies will provide the necessary data to ensure the quality, efficacy, and safety of any resulting products.

References

An In-Depth Technical Guide to 2-Amino-6-hydroxypyridine and its Synonyms

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxypyridine, a pivotal heterocyclic compound in the landscape of contemporary research and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the chemical identity, physicochemical properties, synthesis, and spectroscopic characterization of this molecule. Furthermore, it explores its significant role as a versatile scaffold in the design of biologically active agents, particularly kinase inhibitors, and outlines a representative experimental workflow for such applications.

Chemical Identity and Synonyms

This compound is a disubstituted pyridine ring that exhibits prototropic tautomerism, existing in equilibrium between its amino-hydroxy and amino-pyridone forms. The amino-pyridone tautomer is generally favored in the solid state and polar solvents due to its ability to form stable intermolecular hydrogen bonds.[1] This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 6-Amino-2-pyridinol | 5154-00-7 | C₅H₆N₂O | 110.11 g/mol |

| 6-Amino-2(1H)-pyridinone | ||||

| 6-Hydroxypyridine-2-amine | ||||

| 6-amino-pyridin-2-ol | ||||

| 2-Amino-6-pyridone |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 211-212 °C | |

| pKa (Predicted) | 10.32 ± 0.10 | |

| LogP (Predicted) | -0.0429 | [2] |

| Topological Polar Surface Area (TPSA) | 58.88 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Solubility | Soluble in water. | [3] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl/amide groups. The chemical shifts and coupling constants are influenced by the tautomeric equilibrium.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 5.5 - 6.0 | Doublet | 8.0 - 9.0 |

| H4 | 7.2 - 7.6 | Triplet | 7.0 - 8.0 |

| H5 | 6.0 - 6.5 | Doublet | 6.0 - 7.0 |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | - |

| -OH / -NH- | 10.0 - 12.0 | Broad Singlet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 95 - 105 |

| C4 | 135 - 145 |

| C5 | 100 - 110 |

| C6 | 160 - 165 |

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups and providing evidence for the predominant tautomeric form.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3100 - 3300 | Medium, Broad |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C=O Stretch (amide) | 1640 - 1680 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 110 | Molecular Ion [M]⁺ |

| 82 | Loss of CO |

| 81 | Loss of HCN from the fragment at m/z 109 |

| 67 | Further fragmentation |

Experimental Protocols

Representative Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of 2-amino-6-chloropyridine. This precursor is commercially available and can be synthesized from 2,6-dichloropyridine.[4]

Materials:

-

2-Amino-6-chloropyridine

-

Aqueous sodium hydroxide (e.g., 6 M) or potassium hydroxide solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-chloropyridine in an excess of aqueous sodium hydroxide solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield pure this compound.

Below is a Graphviz diagram illustrating the workflow for this synthesis.

References

The Dual Nature of Pyridine: A Technical Guide to the Reactivity of Amino and Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry and materials science, exhibits a rich and tunable chemical reactivity, largely influenced by the nature and position of its substituents. Among the most impactful functional groups are the amino (-NH₂) and hydroxyl (-OH) moieties. Their ability to donate or withdraw electron density, participate in tautomerism, and act as nucleophiles or precursors to reactive intermediates makes them invaluable tools in the synthesis of novel compounds with diverse biological activities. This technical guide provides an in-depth exploration of the chemical reactivity of amino and hydroxyl groups on the pyridine ring, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Electronic Properties and Tautomerism: The Foundation of Reactivity

The position of the amino or hydroxyl group on the pyridine ring dictates its electronic influence on the aromatic system. Both groups are activating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. However, the extent and nature of this activation are nuanced.

The hydroxyl group, particularly at the 2- and 4-positions, introduces the phenomenon of pyridone-hydroxypyridine tautomerism. In most solvents, the equilibrium strongly favors the pyridone tautomer due to the aromaticity of the pyridone form and the strength of the carbon-oxygen double bond.[1][2] This tautomerism is a critical consideration in reaction planning, as the pyridone form exhibits reactivity more akin to an amide than a phenol.

Table 1: pKa Values of Aminopyridine and Hydroxypyridine Isomers

| Compound | pKa | Reference(s) |

| 2-Aminopyridine | 6.71 - 6.86 | [3] |

| 3-Aminopyridine | 5.98 | [4] |

| 4-Aminopyridine | 9.11 - 9.17 | [3] |

| 2-Hydroxypyridine | 0.75 (for protonation), 11.62 (for deprotonation) | [5] |

| 3-Hydroxypyridine | 4.86 (for protonation), 8.72 (for deprotonation) | [6] |

| 4-Hydroxypyridine | 3.27 (for protonation), 11.12 (for deprotonation) | [7] |

Key Reactions of the Amino Group

The amino group on a pyridine ring is a versatile functional handle, enabling a wide array of chemical transformations.

Electrophilic Substitution

The amino group strongly activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself. However, the ring nitrogen acts as a strong deactivating group, making these reactions generally more challenging than on a corresponding aniline.

Table 2: Representative Yields for Electrophilic Substitution of Aminopyridines

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 4-Aminopyridine | Br₂, CH₂Cl₂ | 2-Amino-3,5-dibromopyridine | 74 (as a complex) | [8] |

| 2-Aminopyridine | Tropylium perchlorate | N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine | High | [9] |

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups via reactions like the Sandmeyer reaction.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. [PDF] Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. | Semantic Scholar [semanticscholar.org]

- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Theoretical and Computational Exploration of Hydroxypyridines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of hydroxypyridines, with a focus on their tautomeric properties, electronic structure, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.

Introduction to Hydroxypyridines

Hydroxypyridines are a class of heterocyclic aromatic compounds that exhibit a fascinating tautomeric equilibrium between their hydroxy and pyridone forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns, making them a subject of intense theoretical and experimental investigation. Their ability to act as both hydrogen bond donors and acceptors, coupled with their structural similarity to nucleobases, has positioned them as privileged scaffolds in medicinal chemistry.[1][2] This guide delves into the computational methodologies used to understand their behavior and the experimental techniques for validation, highlighting their potential in the design of novel therapeutics.

Tautomerism in Hydroxypyridines: A Computational Perspective

The tautomeric interplay between the hydroxypyridine and pyridone forms is a cornerstone of their chemical reactivity and biological activity. Computational chemistry provides powerful tools to dissect the thermodynamics and kinetics of this process.

Theoretical Methods

A variety of computational methods are employed to study hydroxypyridine tautomerism, each with its own balance of accuracy and computational cost.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and CAM-B3LYP, are widely used to calculate the geometric, energetic, and electronic properties of hydroxypyridine tautomers.[3][4] The choice of functional and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results that correlate well with experimental data.[3]

-

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) can provide benchmark-quality energies for tautomeric equilibria, especially in the gas phase.[3]

-

Multiconfigurational Methods: For studying photochemical processes and excited state tautomerization, methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are employed.

Key Computational Findings

Computational studies have revealed several key insights into the tautomerism of hydroxypyridines:

-

Gas Phase vs. Solution: In the gas phase, the hydroxypyridine tautomer is often slightly more stable. However, in polar solvents, the pyridone form is significantly favored due to its larger dipole moment and better solvation.[4]

-

Activation Barriers: The energy barrier for intramolecular proton transfer is typically high, suggesting that in many cases, the tautomerization is facilitated by solvent molecules or occurs through dimeric intermediates.[3]

-

Substituent Effects: The position and electronic nature of substituents on the pyridine ring can significantly influence the tautomeric equilibrium by altering the relative stabilities of the tautomers.

| Computational Method | Basis Set | System | Property | Value | Reference |

| B3LYP | 6-311++G(d,p) | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔG (298K) | -1 to -3 kJ/mol (favors pyridone) | [3] |

| M06-2X | 6-311++G(d,p) | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔG (298K) | 5 to 9 kJ/mol (favors hydroxypyridine) | [3] |

| CCSD | aug-cc-pVDZ | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔE | ~5-9 kJ/mol (favors hydroxypyridine) | [3] |

| CAM-B3LYP | aug-cc-pvdz | 2-Hydroxypyridine | Dipole Moment | 2.85 D | [3] |

| CAM-B3LYP | aug-cc-pvdz | 2-Pyridone | Dipole Moment | 4.03 D | [3] |

Table 1: Summary of Selected Computational Data for 2-Hydroxypyridine/2-Pyridone Tautomerism.

Experimental Validation Techniques

Experimental validation is crucial to corroborate computational predictions. A suite of spectroscopic and structural techniques are employed for this purpose.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the tautomeric form present in a given state. The presence of a C=O stretching vibration (typically around 1650-1700 cm⁻¹) is characteristic of the pyridone tautomer, while the O-H stretching vibration (around 3400-3600 cm⁻¹) indicates the presence of the hydroxypyridine form.[5][6]

-

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are distinct. The pyridone form generally exhibits a longer wavelength absorption maximum compared to the hydroxypyridine form, and the position of these maxima can be sensitive to the solvent environment.[2]

Structural Methods

-

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, revealing bond lengths and angles that definitively identify the tautomeric form present in the crystal lattice.[7][8][9] For hydroxypyridines, the solid state often favors the pyridone tautomer due to intermolecular hydrogen bonding.

Hydroxypyridines in Drug Development

The unique structural and electronic properties of hydroxypyridines make them valuable scaffolds in drug discovery. Their ability to chelate metal ions and participate in hydrogen bonding interactions allows for the design of potent and selective enzyme inhibitors.

Hydroxypyridine Derivatives as PIM-1 Kinase Inhibitors

Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation.[10][11] Hydroxypyridine and pyridone derivatives have emerged as promising inhibitors of PIM-1 kinase.[12][13][14][15]

The PIM-1 signaling pathway is a key regulator of cell fate. Its inhibition by hydroxypyridine derivatives can lead to the induction of apoptosis in cancer cells.

Figure 1: Simplified PIM-1 kinase signaling pathway and the point of intervention by hydroxypyridine inhibitors.

Computational Drug Discovery Workflow

The discovery of novel hydroxypyridine-based inhibitors often follows a structured computational workflow.

Figure 2: A typical computational workflow for the discovery of hydroxypyridine-based kinase inhibitors.

Detailed Experimental Protocols

Protocol for DFT Calculations of Tautomeric Equilibrium

This protocol outlines the general steps for calculating the relative energies of hydroxypyridine tautomers using DFT.

-

Structure Preparation: Build the 3D structures of the hydroxypyridine and pyridone tautomers using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvent using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: The relative Gibbs free energy (ΔG) of tautomerization is calculated as the difference in the sum of the electronic energy, ZPVE, and thermal corrections between the two tautomers.

-

Transition State Search (Optional): To determine the activation energy of the tautomerization, perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Protocol for Single-Crystal X-ray Diffraction

This protocol provides a general outline for determining the crystal structure of a hydroxypyridine derivative.

-

Crystal Growth: Grow single crystals of the hydroxypyridine derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[9]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: Process the raw diffraction data to obtain a set of unique reflections with their intensities.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

Protocol for FT-IR Spectroscopic Analysis of Tautomerism

This protocol describes how to use FT-IR spectroscopy to study the tautomeric equilibrium of hydroxypyridines.

-

Sample Preparation: Prepare the sample in the desired state (e.g., as a KBr pellet for solid-state analysis, or dissolved in a suitable solvent for solution-phase analysis). Ensure the solvent does not have strong absorption bands in the regions of interest.[16]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent.

-

Sample Spectrum: Record the FT-IR spectrum of the sample.

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the presence of characteristic vibrational bands of the hydroxypyridine (O-H stretch) and pyridone (C=O stretch) tautomers. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.

Conclusion

Theoretical and computational chemistry offers indispensable tools for unraveling the complex behavior of hydroxypyridines. The synergy between computational predictions and experimental validation has significantly advanced our understanding of their tautomerism and has paved the way for their rational design as potent therapeutic agents. The continued development of computational methods and their application to hydroxypyridine systems promises to accelerate the discovery of novel drugs with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.arizona.edu [repository.arizona.edu]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 10. PIM1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. eng.uc.edu [eng.uc.edu]

The Diverse Biological Landscape of 2-Amino-6-hydroxypyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-hydroxypyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the induction of programmed cell death.

Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The 2-aminopyridine moiety is a well-established hinge-binding motif found in many kinase inhibitors.[1]

Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Derivative 26 | VRK1 | 150 | [1] |

| Pyridine-urea 8e | VEGFR-2 | 3930 | |

| Pyridine-urea 8b | VEGFR-2 | 5000 | |

| Imidazo[4,5-c]pyridin-2-one 6 | DNA-PK | 4000 | [2] |

| Nicotinic hydroxamate 11d | HDAC1 | 0.5 | [3] |

| Nicotinic anilide 12d | HDAC3 | 113 | [3] |

| 6-amino pyridine derivative 8d | GSK-3β | 770 | [4] |

| 6-amino pyridine derivative 8d | CK-1δ | 570 | [4] |

IC50: The half maximal inhibitory concentration. VRK1: Vaccinia-related kinase 1. VEGFR-2: Vascular endothelial growth factor receptor 2. DNA-PK: DNA-dependent protein kinase. HDAC: Histone deacetylase. GSK-3β: Glycogen synthase kinase 3 beta. CK-1δ: Casein kinase 1 delta.

The inhibition of kinases like Vaccinia-related kinase 1 (VRK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by these derivatives disrupts signaling cascades essential for tumor growth and angiogenesis.[1]

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 2-Aminopyridine Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Prostate Cancer) | PC3 | 0.1 - 0.85 | [5] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Cervical Cancer) | HeLa | 1.2 - 74.1 | [5] |

IC50: The half maximal inhibitory concentration.

These compounds have shown potent activity, in some cases surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Certain 2,4,6-functionalized pyrido[2,3-d]pyrimidines, which can be derived from this compound precursors, have been shown to induce apoptosis through the activation of caspase-3 and the degradation of nuclear chromatin.

Below is a generalized representation of the intrinsic apoptosis pathway that can be activated by these derivatives.

References

- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-6-hydroxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-hydroxypyridine scaffold, existing in tautomeric equilibrium with its corresponding 2-pyridone form, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of compounds derived from this versatile core, offering valuable insights for researchers engaged in drug discovery and development.

Synthesis of Bioactive this compound Derivatives

The construction of functionalized this compound derivatives is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. One-pot condensation reactions involving an aldehyde, an active methylene nitrile (such as malononitrile), and a suitable nitrogen source are commonly employed.

Experimental Protocol: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

This protocol outlines a general one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have demonstrated significant anti-cancer activity.[1][2]

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~0.1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate arylidenemalononitrile can be isolated by filtration or used directly in the next step.

Step 2: Michael Addition and Cyclization

-

To the reaction mixture containing the arylidenemalononitrile, add an N-substituted cyanoacetamide (1 mmol) and a catalytic amount of a base like sodium ethoxide or piperidine (0.2 mmol).

-

Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Characterization of the final products is typically performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the chemical structure and purity.

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-pyridone derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and proliferation.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5o | Glioblastoma (patient-derived) | ~5 | [1][2] |

| 5l | Breast (MCF-7) | 1.2 | [1] |

| 5m | Liver (HepG2) | 10.3 | [1] |

| 11a | Liver (HepG2) | 53.6 | [3] |

| 11a | Breast (MCF-7) | 56.3 | [3] |

| 13a | Breast (MCF-7) | 2.5 | [3] |

| 13a | Breast (MDA-MB-231) | 3.1 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against various bacterial and fungal pathogens.

| Compound Type | Microorganism | Zone of Inhibition (mm) | Reference |

| Schiff base metal complexes | E. coli | 8 - 15 | [4] |

| Schiff base metal complexes | S. aureus | 7 - 13 | [4] |

| Schiff base metal complexes | C. albicans | 10 - 18 | [4] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of chemical compounds.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Enzyme Inhibition

A significant area of interest is the development of this compound derivatives as potent and selective enzyme inhibitors, particularly targeting kinases involved in disease pathogenesis.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8d | GSK-3β | 0.77 | [5] |

| 8d | CK-1δ | 0.57 | [5] |

| 9 | DNA-PK | ~2 | [6] |

| 15 | DNA-PK | ~1 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

-

Kinase Reaction: Set up a reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations in a 96-well plate. Include a no-inhibitor control.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the NHEJ pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

GSK-3β and CK-1δ Signaling in Neurodegenerative Diseases

Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ) are serine/threonine kinases implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. Inhibition of these kinases is a promising therapeutic strategy.

Conclusion

The this compound scaffold represents a remarkably versatile and fruitful starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The continued exploration of the chemical space around this privileged core, coupled with a deeper understanding of its interactions with biological targets and signaling pathways, holds immense promise for the future of drug discovery. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this important chemical entity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Differential phosphorylation of DNA-PKcs regulates the interplay between end-processing and end-ligation during non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Amino-6-hydroxypyridine from 2,6-Dichloropyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-6-hydroxypyridine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2,6-dichloropyridine. The synthesis is a two-step process involving a selective nucleophilic aromatic substitution to introduce an amino group, followed by a hydrolysis reaction to replace the remaining chlorine atom with a hydroxyl group. This application note details the experimental protocols for both steps, presents the relevant quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. The strategic synthesis of this compound from 2,6-dichloropyridine offers a cost-effective and efficient route to this important scaffold. The following protocols are designed to be reproducible and scalable for research and development purposes.

Synthetic Pathway

The overall synthetic scheme involves two sequential nucleophilic aromatic substitution (SNAr) reactions. The first step is a selective mono-amination of 2,6-dichloropyridine to yield 2-amino-6-chloropyridine. The introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, facilitating the isolation of the mono-substituted product. The second step is the hydrolysis of the remaining chloro group in 2-amino-6-chloropyridine to afford the desired this compound.

Caption: Overall synthetic route from 2,6-dichloropyridine to this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Selective Mono-amination | 2,6-Dichloropyridine | Aqueous Ammonia (30%), Copper(I) Iodide, Ammonium Sulfate | Water | 150 | 8 | ~75 |

| 2 | Hydrolysis | 2-Amino-6-chloropyridine | Sodium Hydroxide | Water, tert-Butanol | 100 (Reflux) | 12 | ~80 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloropyridine

This protocol is based on the copper-catalyzed amination of 2,6-dichloropyridine in an aqueous medium.

Materials:

-

2,6-Dichloropyridine

-

Aqueous Ammonia (30% solution)

-

Copper(I) Iodide (CuI)

-

Ammonium Sulfate ((NH4)2SO4)

-

Deionized Water

-

Toluene

-

High-pressure autoclave with a stirrer

Procedure:

-

In a high-pressure autoclave, combine 2,6-dichloropyridine (1 equiv.), copper(I) iodide (0.05 equiv.), and ammonium sulfate (0.5 equiv.).

-

Add a 30% aqueous solution of ammonia (10 equiv.) and deionized water to the autoclave.

-

Seal the autoclave and stir the mixture at room temperature to ensure homogeneity.

-

Heat the autoclave to 150 °C and maintain this temperature with vigorous stirring for 8 hours. The pressure will rise during the reaction.

-

After 8 hours, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-chloropyridine.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of 2-amino-6-chloropyridine using an aqueous alkaline solution in the presence of a phase-transfer catalyst.

Materials:

-

2-Amino-6-chloropyridine

-